molecular formula C17H17Cl2N5O B280116 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Katalognummer B280116
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: AJUZNLHEBURSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, commonly known as DCPM, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DCPM belongs to the class of pyrazole-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Wissenschaftliche Forschungsanwendungen

DCPM has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, DCPM has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. MAO-B inhibitors have been used as therapeutic agents for the treatment of Parkinson's disease and depression. DCPM has also been shown to have anti-cancer activity, particularly against breast cancer cells. It has been suggested that DCPM inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Wirkmechanismus

The mechanism of action of DCPM is not fully understood, but it has been proposed that it acts by inhibiting the activity of specific enzymes or proteins in the body. In the case of MAO-B inhibition, DCPM is thought to bind to the active site of the enzyme and prevent it from breaking down dopamine and other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
DCPM has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its MAO-B inhibitory activity, DCPM has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential. DCPM has also been shown to have a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DCPM in lab experiments is its high purity and stability, which ensures reproducibility of results. DCPM is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DCPM is its relatively low solubility in water, which may limit its bioavailability in vivo. This can be overcome by using appropriate solvents or formulation strategies.

Zukünftige Richtungen

There are several potential future directions for research on DCPM. One area of interest is the development of DCPM-based therapeutics for the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the investigation of DCPM's anti-cancer activity, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of DCPM and its potential applications in other areas of scientific research.

Synthesemethoden

DCPM can be synthesized using a multi-step reaction sequence that involves the condensation of 2,6-dichlorobenzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the reduced Schiff base with methyl isocyanate. The synthesis method has been optimized to achieve high yields and purity of DCPM.

Eigenschaften

Molekularformel

C17H17Cl2N5O

Molekulargewicht

378.3 g/mol

IUPAC-Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17Cl2N5O/c1-10-16(20-17(25)15-7-8-23(3)22-15)11(2)24(21-10)9-12-13(18)5-4-6-14(12)19/h4-8H,9H2,1-3H3,(H,20,25)

InChI-Schlüssel

AJUZNLHEBURSMX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=NN(C=C3)C

Kanonische SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=NN(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.